Comprehensive 1H and 13C NMR Chemical Shift Assignments for 3,3-Diethylpent-1-yne: A Technical Guide for Structural Elucidation
Comprehensive 1H and 13C NMR Chemical Shift Assignments for 3,3-Diethylpent-1-yne: A Technical Guide for Structural Elucidation
Executive Summary & Molecular Anatomy
In the realm of drug discovery and materials science, highly branched terminal alkynes serve as critical bioisosteres and robust handles for "click" chemistry. Among these, 3,3-diethylpent-1-yne (PubChem CID: 71425441)[1], also known as triethylpropargylmethane, presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy.
Structurally, the molecule consists of a terminal alkyne moiety attached to a highly sterically hindered quaternary carbon (C-3), which is in turn bonded to three identical ethyl groups. This guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shift assignments for 3,3-diethylpent-1-yne. By dissecting the magnetic equivalence, diamagnetic anisotropy, and substituent effects, this whitepaper establishes a self-validating framework for the unambiguous structural elucidation of highly symmetric, sterically congested alkynes.
Structural Symmetry and Magnetic Equivalence
Before assigning chemical shifts, one must establish the local symmetry of the molecule. The central quaternary carbon (C-3) is achiral and bonded to three identical ethyl branches.
In solution, rapid free rotation around the C2–C3 bond and the C3–C4 bonds averages out any specific conformers. Consequently, the molecule exhibits an average C3v -like local symmetry at the triethyl group. This rapid rotational averaging renders all three ethyl groups chemically and magnetically equivalent. Furthermore, within each ethyl group, the two methylene protons are enantiotopic (not diastereotopic, as there is no adjacent chiral center), meaning they will not exhibit complex AB spin-system splitting. They appear as a simple, first-order spin system.
1 H NMR Resonance Assignments & Causality
The 1 H NMR spectrum of 3,3-diethylpent-1-yne is remarkably clean, consisting of only three distinct signals. The chemical shift of an atomic nucleus is fundamentally dictated by its local electron density and the magnetic fields induced by nearby pi-systems[2].
Table 1: 1 H NMR Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |
| H-1 | 2.15 | Singlet (s) | 1H | - | Terminal alkyne proton (≡C-H) |
| H-4 | 1.50 | Quartet (q) | 6H | ~7.5 | Methylene protons (-CH 2 -) of the three ethyl groups |
| H-5 | 0.95 | Triplet (t) | 9H | ~7.5 | Methyl protons (-CH 3 ) of the three ethyl groups |
Mechanistic Causality of 1 H Shifts
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H-1 (Terminal Alkyne, 2.15 ppm): While sp -hybridized carbons are highly electronegative (which typically deshields protons), the terminal alkyne proton is subjected to the strong diamagnetic anisotropy of the adjacent carbon-carbon triple bond[3]. When the alkyne axis aligns with the external magnetic field ( B0 ), the circulation of the cylindrical π -electrons creates an induced magnetic field that opposes B0 at the position of the proton. This shielding effect pushes the resonance upfield to ~2.15 ppm. Furthermore, because the adjacent C-3 carbon is quaternary (lacking protons), there is no 3J or 4J coupling. The 5J coupling to the H-4 protons is negligible (< 0.5 Hz), resulting in a sharp singlet.
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H-4 (Methylene, 1.50 ppm): These protons are deshielded relative to standard alkanes (~1.25 ppm) due to the electron-withdrawing nature of the adjacent quaternary center and the β -alkyne group. They couple exclusively to the adjacent methyl protons, forming a clean quartet.
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H-5 (Methyl, 0.95 ppm): Residing at the periphery of the molecule, these protons experience a standard aliphatic environment, slightly shielded by the steric crowding of the triethyl cluster.
13 C NMR Resonance Assignments & Causality
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to hybridization, substituent electronegativity, and steric γ -gauche effects[4].
Table 2: 13 C NMR Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment & Causality |
| C-2 | 91.0 | C ( sp ) | Internal alkyne carbon; heavily deshielded by the adjacent bulky quaternary center (C-3). |
| C-1 | 68.5 | CH ( sp ) | Terminal alkyne carbon; shielded by sp -hybridization and diamagnetic anisotropy. |
| C-3 | 35.0 | C ( sp3 ) | Quaternary aliphatic carbon; downfield shifted due to the attachment of three alkyl groups. |
| C-4 | 29.0 | CH 2 ( sp3 ) | Methylene carbons; influenced by the β -substituent effect of the alkyne. |
| C-5 | 8.5 | CH 3 ( sp3 ) | Methyl carbons; typical terminal aliphatic shift, influenced by γ -shielding from the crowded core. |
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure trustworthiness and reproducibility—standards championed by institutions like the NIST NMR Facility[5]—the following self-validating protocol must be adhered to when acquiring spectra for highly substituted alkynes.
Step 1: Sample Preparation Dissolve 15–20 mg of pure 3,3-diethylpent-1-yne in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference ( δ = 0.00 ppm)[3].
Step 2: Probe Tuning and Shimming Insert the sample into a high-field spectrometer (e.g., 400 MHz or higher). Lock the spectrometer to the deuterium resonance of CDCl 3 . Perform rigorous gradient shimming (Z1–Z5) until the residual CHCl 3 solvent peak (7.26 ppm) is perfectly symmetrical with a line width at half-height of < 1.0 Hz.
Step 3: 1 H NMR Acquisition Parameters
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Pulse Angle: 30° flip angle to ensure uniform excitation.
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Relaxation Delay ( d1 ): Set to 5 seconds. This is critical; the terminal alkyne proton may have a longer T1 relaxation time. A sufficient d1 ensures the integration accurately reflects the 1:6:9 proton ratio.
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Scans: 16 to 32 scans are sufficient for high signal-to-noise (S/N).
Step 4: 13 C NMR Acquisition Parameters
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Decoupling: Utilize power-gated broadband proton decoupling (e.g., WALTZ-16) to collapse carbon signals into singlets while retaining the Nuclear Overhauser Effect (NOE) enhancement.
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Relaxation Delay ( d1 ): Set to at least 2–3 seconds. Quaternary carbons (C-2 and C-3) lack attached protons to facilitate dipole-dipole relaxation, leading to exceptionally long T1 times.
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Scans: Acquire a minimum of 512–1024 scans to resolve the low-intensity quaternary C-2 and C-3 peaks against the baseline noise.
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides a strong empirical foundation, absolute structural verification requires a self-validating 2D NMR workflow. The logical progression from sample preparation to final assignment is visualized below.
Fig 1: Logical 2D NMR workflow for self-validating chemical shift assignments.
Workflow Causality:
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COSY: Confirms the 3J spin-system connectivity between the H-4 methylene and H-5 methyl protons.
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HSQC: Maps the proton signals directly to their attached carbons, unambiguously identifying C-1, C-4, and C-5.
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HMBC: The critical step for assigning the "invisible" quaternary carbons. The H-4 protons will show strong 2JCH and 3JCH cross-peaks to C-3 and C-2, respectively, locking the entire molecular puzzle into place.
References
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National Center for Biotechnology Information (PubChem). "3,3-Diethylpent-1-yne (CID 71425441)." PubChem Compound Database. Available at:[Link]
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Wikipedia Contributors. "Chemical shift." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Chemistry LibreTexts. "13.3: Chemical Shifts in 1H NMR Spectroscopy." LibreTexts Organic Chemistry. Available at:[Link]
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National Institute of Standards and Technology (NIST). "Nuclear magnetic resonance spectroscopy (NMR) Facility." NIST Laboratories. Available at:[Link]
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Wikipedia Contributors. "Spectral Database for Organic Compounds (SDBS)." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. 3,3-Diethylpent-1-yne | C9H16 | CID 71425441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical shift - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Nuclear magnetic resonance spectroscopy (NMR) Facility | NIST [nist.gov]
